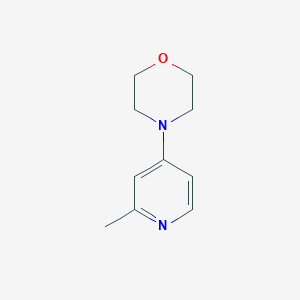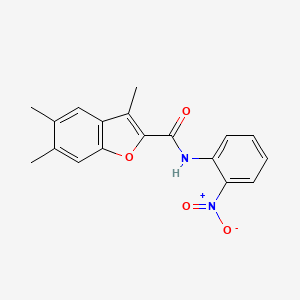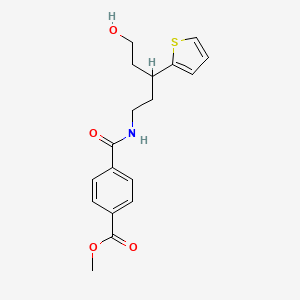![molecular formula C26H26N6O2 B2934691 [1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl][4-(3-methylphenyl)piperazin-1-yl]methanone CAS No. 1326919-92-9](/img/structure/B2934691.png)
[1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl][4-(3-methylphenyl)piperazin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule with multiple functional groups, including a methoxyphenyl group, a pyridinyl group, a 1,2,3-triazolyl group, and a piperazinyl group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazole and piperazine rings are likely to add rigidity to the structure, while the methoxyphenyl and pyridinyl groups could participate in various intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the triazole and piperazine rings, as well as the methoxyphenyl and pyridinyl groups. These groups could potentially undergo a variety of chemical reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy group could increase its solubility in organic solvents, while the presence of the triazole and piperazine rings could influence its melting point and boiling point .Applications De Recherche Scientifique
Antimicrobial Activity
The compound and its analogues have been studied for their antimicrobial properties. For instance, Patel, Agravat, and Shaikh (2011) explored the synthesis of related pyridine derivatives and their in vitro antimicrobial activity, finding variable and modest activity against strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Biological Activity of Triazole Analogues
Nagaraj, Srinivas, and Rao (2018) synthesized a series of novel triazole analogues related to this compound. They found that some of these compounds showed significant inhibition of bacterial growth, suggesting potential for further development as antibacterial agents (Nagaraj, Srinivas, & Rao, 2018).
Synthesis and Characterization
Various studies have focused on the synthesis and characterization of compounds structurally related to this complex molecule. For instance, Feng Wu (2011) synthesized a novel compound involving piperidine and pyridine rings, important components of the molecule (Wu Feng, 2011).
Metabolism and Excretion in Pharmacology
In pharmacological research, compounds like this have been studied for their metabolism and excretion patterns. Sharma et al. (2012) examined the disposition of a related dipeptidyl peptidase IV inhibitor in rats, dogs, and humans, providing insight into how similar compounds might be metabolized and excreted (Sharma et al., 2012).
Synthesis of Analogues
Research has also been conducted on the synthesis of various analogues that share structural similarities with the compound . For example, Zhang et al. (2020) reported an efficient method for synthesizing piperidine- and pyridine-containing heterocycles, which are key features of this compound (Zhang et al., 2020).
Application in PET Imaging
Plenevaux et al. (2000) investigated [18F]p-MPPF, a radiolabeled antagonist for PET imaging studies, which contains structural elements similar to the compound . This research highlights the potential application of such compounds in medical imaging and diagnostics (Plenevaux et al., 2000).
Mécanisme D'action
Target of action
Triazoles, indoles, and piperazines are known to interact with a variety of biological targets. For instance, indole derivatives have been found to bind with high affinity to multiple receptors , and triazoles can bind to a variety of enzymes and receptors .
Mode of action
The mode of action of these compounds can vary widely depending on their specific structure and the target they interact with. For example, some indole derivatives have antiviral, anti-inflammatory, and anticancer activities , while some triazoles have antimicrobial and antifungal activities .
Biochemical pathways
These compounds can affect a variety of biochemical pathways. For instance, indole derivatives can influence pathways related to inflammation, cancer, and viral infections .
Result of action
The molecular and cellular effects of these compounds can vary widely depending on their specific structure and the biochemical pathways they affect. For example, some indole derivatives can inhibit the growth of cancer cells .
Orientations Futures
The study of complex organic compounds like this one is a vibrant field of research with many potential applications, particularly in the development of new drugs. Future research could focus on exploring the biological activity of this compound and optimizing its properties for specific applications .
Propriétés
IUPAC Name |
[1-(3-methoxyphenyl)-5-pyridin-4-yltriazol-4-yl]-[4-(3-methylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N6O2/c1-19-5-3-6-21(17-19)30-13-15-31(16-14-30)26(33)24-25(20-9-11-27-12-10-20)32(29-28-24)22-7-4-8-23(18-22)34-2/h3-12,17-18H,13-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTMLICICLJYSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=C(N(N=N3)C4=CC(=CC=C4)OC)C5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

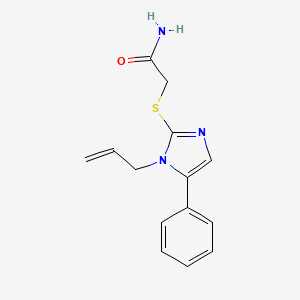
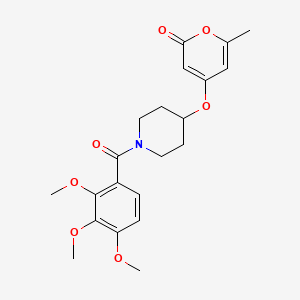
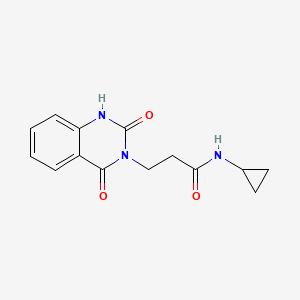
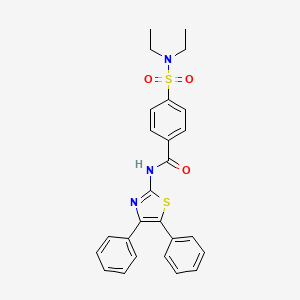
![2-[2,4-Dioxo-3-(2-phenylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl]acetamide](/img/structure/B2934620.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluorophenyl)sulfanyl]propanamide](/img/structure/B2934621.png)
![N-cyclohexyl-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydropteridin-2-yl]thio}butanamide](/img/structure/B2934622.png)
